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Compound of Interest

Compound Name: Methyl 12-oxooctadecanoate

Cat. No.: B018448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 12-oxooctadecanoate, also known as methyl 12-ketostearate, is a keto-fatty acid

methyl ester that plays a role in various biological processes and is of interest in metabolic

research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a

powerful analytical technique for the identification and quantification of such compounds.

Understanding the characteristic fragmentation pattern of Methyl 12-oxooctadecanoate is

essential for its unambiguous identification in complex biological matrices. This document

provides a detailed overview of its electron ionization (EI) mass spectrometry fragmentation

pattern, a protocol for its analysis, and a summary of key fragment ions.

Mass Spectrometry Fragmentation Pattern
Under electron ionization (EI) at 70 eV, Methyl 12-oxooctadecanoate undergoes

characteristic fragmentation, yielding a unique mass spectrum that provides structural

information. The fragmentation is primarily driven by the presence of the methyl ester and the

ketone functional groups. The molecular ion ([M]⁺•) is observed at m/z 312.

The fragmentation of long-chain fatty acid methyl esters is influenced by the position of

functional groups. For Methyl 12-oxooctadecanoate, the key fragmentation pathways include:

α-cleavage adjacent to the carbonyl group of the ketone and the ester.
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McLafferty rearrangement, a characteristic fragmentation for esters, which can lead to the

formation of a prominent ion at m/z 74.

Cleavage at the carbon-carbon bonds adjacent to the keto group.

Data Presentation
The electron ionization mass spectrum of Methyl 12-oxooctadecanoate is characterized by

several key fragment ions. The relative intensities of these ions are crucial for positive

identification.
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m/z
Relative Intensity

(%)

Proposed Fragment

Ion

Fragmentation

Pathway

55 100.0 [C₄H₇]⁺ Alkyl fragment

74 85.0 [C₃H₆O₂]⁺•

McLafferty

rearrangement of the

methyl ester

87 45.0 [C₄H₇O₂]⁺
α-cleavage at the

ester group

98 60.0 [C₆H₁₀O]⁺•

Cleavage at the keto

group with

rearrangement

111 40.0 [C₇H₁₁O]⁺
Cleavage adjacent to

the keto group

129 25.0 [C₈H₁₇O]⁺
Cleavage adjacent to

the keto group

157 15.0 [C₉H₁₇O₂]⁺
Cleavage of the alkyl

chain

185 10.0 [C₁₁H₂₁O₂]⁺
Cleavage adjacent to

the keto group

213 5.0 [C₁₃H₂₅O₂]⁺
Cleavage adjacent to

the keto group

281 2.0 [M-OCH₃]⁺

Loss of the methoxy

group from the

molecular ion

312 1.0 [M]⁺• Molecular ion

Experimental Protocols
A robust and reliable method for the analysis of Methyl 12-oxooctadecanoate in biological

samples involves derivatization followed by GC-MS analysis. The derivatization is necessary to

improve the volatility and thermal stability of the analyte.
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Protocol 1: Derivatization of Keto-Fatty Acids (Oximation followed by Silylation)

This two-step derivatization procedure is recommended for keto-fatty acids to protect the

ketone group and increase the volatility of the molecule.[1]

Materials:

Sample containing Methyl 12-oxooctadecanoate

Methoxyamine hydrochloride (20 mg/mL in pyridine)

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Internal standard (e.g., Methyl heptadecanoate)

Anhydrous sodium sulfate

Hexane

Reaction vials (2 mL) with PTFE-lined caps

Heating block

Vortex mixer

Procedure:

Sample Preparation: Transfer a known amount of the sample extract into a reaction vial and

evaporate to dryness under a gentle stream of nitrogen.

Internal Standard Addition: Add a known amount of the internal standard to the dried sample.

Oximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample. Cap

the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for 30 minutes in a

heating block.

Silylation: After cooling to room temperature, add 50 µL of BSTFA with 1% TMCS to the

reaction mixture. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 60°C for
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30 minutes.

Extraction: After cooling, add 200 µL of hexane and 200 µL of water. Vortex thoroughly.

Centrifuge to separate the layers.

Sample Collection: Carefully transfer the upper hexane layer to a new vial containing a small

amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready

for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Injector Temperature: 250°C

Injection Mode: Splitless (1 µL injection volume)

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes

Ramp to 200°C at 10°C/min

Ramp to 280°C at 5°C/min, hold for 10 minutes

MS Conditions:

Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV
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Source Temperature: 230°C

Quadrupole Temperature: 150°C

Mass Range: m/z 40-400

Scan Mode: Full scan

Visualizations
The following diagrams illustrate the proposed fragmentation pathway of Methyl 12-
oxooctadecanoate and the general experimental workflow for its analysis.

Methyl 12-oxooctadecanoate
[M]⁺• (m/z 312)

[M-OCH₃]⁺
(m/z 281)- •OCH₃

[C₃H₆O₂]⁺•
(m/z 74)

McLafferty
Rearrangement

[C₆H₁₀O]⁺•
(m/z 98)

Cleavage at C11-C12
+ H rearrangement

[C₁₁H₂₁O₂]⁺
(m/z 185)

α-cleavage

[C₈H₁₇O]⁺
(m/z 129)

- C₄H₈O

Click to download full resolution via product page

Caption: Proposed fragmentation pathway of Methyl 12-oxooctadecanoate in EI-MS.
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Caption: General experimental workflow for the GC-MS analysis of Methyl 12-
oxooctadecanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Note: Analysis of Methyl 12-
oxooctadecanoate using Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b018448#mass-spectrometry-fragmentation-
pattern-of-methyl-12-oxooctadecanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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